molecular formula C7H13NO B2505984 1-Acetyl-2-methylpyrrolidine CAS No. 18912-61-3

1-Acetyl-2-methylpyrrolidine

Cat. No. B2505984
CAS RN: 18912-61-3
M. Wt: 127.187
InChI Key: YPWKAZSHYHFTIW-UHFFFAOYSA-N
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Description

1-Acetyl-2-methylpyrrolidine is a chemical compound with the molecular formula C7H13NO . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-2-methylpyrrolidine is characterized by a five-membered pyrrolidine ring with an acetyl group at the 1-position and a methyl group at the 2-position . The InChIKey for this compound is YPWKAZSHYHFTIW-UHFFFAOYAL .

Scientific Research Applications

1. Precursors in Alkaloid Biosynthesis

1-Acetyl-2-methylpyrrolidine and related compounds were explored as potential precursors in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia. However, studies found that these compounds, including 1-methylpyrrolidine-2-acetic acid, were not efficient precursors for alkaloid synthesis in these plants (Huang et al., 1996).

2. Enzyme Inhibition for Therapeutic Applications

Compounds like LAF237, structurally similar to 1-acetyl-2-methylpyrrolidine, have been identified as inhibitors of dipeptidyl peptidase IV. This inhibition delays the degradation of glucagon-like peptide-1 (GLP-1), which plays a role in improving pancreatic islet cell function. Such research indicates potential therapeutic applications, especially in relation to diabetes mellitus (Cheng et al., 2008).

3. Synthesis of Novel Compounds

1-Acetyl-2-methylpyrrolidine derivatives have been synthesized for various applications, including as a fragment substitute in bromodomain inhibition. These compounds are of interest in the development of new inhibitors targeting specific proteins involved in gene regulation and cancer therapy (Hilton-Proctor et al., 2020).

4. Chemical Transformation and Synthesis

1-Acetyl-2-methylpyrrolidine derivatives have been utilized in chemical transformations, such as the synthesis of (-)-(5S)-2-imino-1-methylpyrrolidine-5-carboxylic acid. This synthesis led to a revision of the structure of known compounds, indicating the importance of these derivatives in chemical analysis and synthesis (Castellanos et al., 2006).

5. Applications in Material Science

In the field of material science, N-methylpyrrolidine, a related compound, has been used in the study of protic ionic liquids. These studies involve understanding the fluidity and conductivity in mixtures with acetic acid, indicating potential applications in material design and industrial processes (Johansson et al., 2008).

Future Directions

Pyrrolidine derivatives, including 1-Acetyl-2-methylpyrrolidine, hold promise in drug discovery due to their versatile scaffold for novel biologically active compounds . They can be used to design new compounds with different biological profiles, contributing to the treatment of various diseases .

properties

IUPAC Name

1-(2-methylpyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-4-3-5-8(6)7(2)9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWKAZSHYHFTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2-methylpyrrolidine

CAS RN

18912-61-3
Record name 1-(2-methyl-1-pyrrolidinyl)-ethanone
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